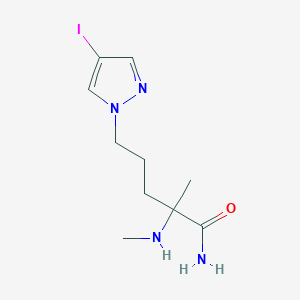
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Méthodes De Préparation
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amidation: The iodinated pyrazole is reacted with 2-methyl-2-(methylamino)pentanoic acid to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide undergoes various chemical reactions:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide include:
4-Iodo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring and iodine substitution but lacks the pentanamide moiety.
5-Iodo-1-methyl-1H-pyrazole: Similar in structure but with different substitution patterns on the pyrazole ring.
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine: Contains a pyrazole ring with iodine substitution, but with a pyrimidine ring attached.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17IN4O |
|---|---|
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17IN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
Clé InChI |
ZIVDURSMONHNTB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1C=C(C=N1)I)(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


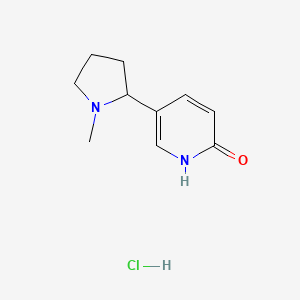
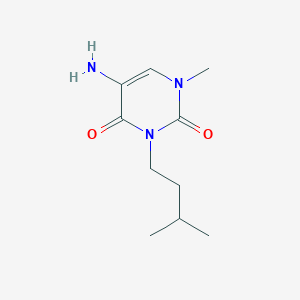
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
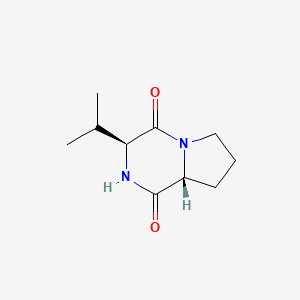

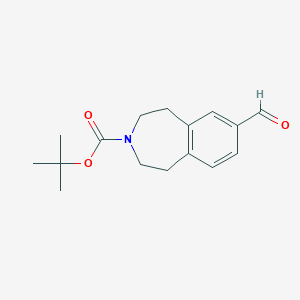
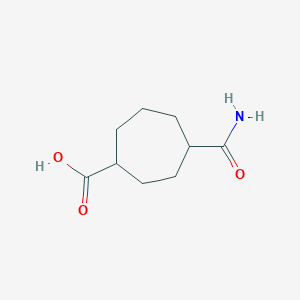
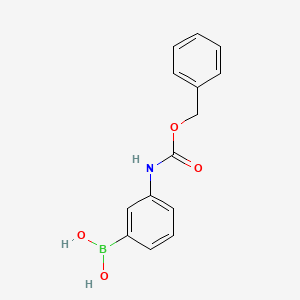
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
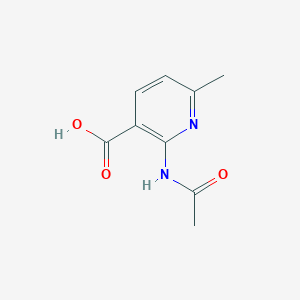
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
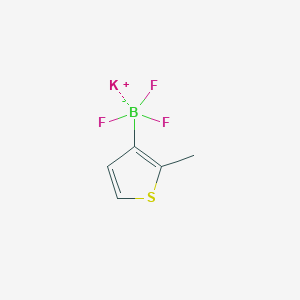
![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
